Ethyl (R)-2-oxiranylacetate

Biocatalysis Kinetic Resolution Epoxide Hydrolase

Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4), also known as (R)-ethyl-3,4-epoxybutyrate, is a chiral epoxide ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. It exists as a colorless to pale yellow liquid with a predicted boiling point of 158.3°C at 760 mmHg and a predicted density of 1.099 g/cm³.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 112083-64-4
Cat. No. B039525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-2-oxiranylacetate
CAS112083-64-4
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CO1
InChIInChI=1S/C6H10O3/c1-2-8-6(7)3-5-4-9-5/h5H,2-4H2,1H3/t5-/m1/s1
InChIKeyWHUSTVAXKRFVPD-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4): Chiral Epoxide Specifications and Procurement-Relevant Characteristics


Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4), also known as (R)-ethyl-3,4-epoxybutyrate, is a chiral epoxide ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. It exists as a colorless to pale yellow liquid with a predicted boiling point of 158.3°C at 760 mmHg and a predicted density of 1.099 g/cm³ . The compound features a terminal epoxide ring and an ethyl ester group, making it a versatile C4 chiral synthon for asymmetric synthesis [1]. Commercial specifications typically require a minimum purity of 95% for research-grade material .

Why Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4) Cannot Be Replaced by Its Enantiomer or Racemic Mixture


The (R)-enantiomer of ethyl 2-oxiranylacetate exhibits distinct stereochemical properties that directly impact downstream synthetic outcomes. The (R)- and (S)-enantiomers serve as precursors to entirely different pharmaceutical targets: (R)-EEB is the key intermediate for (R)-carnitine (vitamin Bt) and (R)-GABOB [1], whereas (S)-EEB is required for atorvastatin (Lipitor®) and the AIDS drug Agenerase® [1]. Using the racemic mixture or the incorrect enantiomer would yield the wrong stereoisomer of the final drug, leading to inactive or potentially toxic compounds. Furthermore, the enantiopurity of the starting material directly determines the stereochemical integrity of downstream chiral centers; even a 5% enantiomeric impurity can significantly reduce the yield and purity of the final chiral pharmaceutical [2]. Therefore, procurement of the specific (R)-enantiomer with verified enantiomeric excess is non-negotiable for applications in asymmetric synthesis.

Quantitative Differentiation of Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4) Against Comparators


Enantiomeric Excess and Yield in Biocatalytic Resolution vs. Chemical Methods

Using Acinetobacter baumannii epoxide hydrolase, racemic ethyl 2-oxiranylacetate is resolved to yield (R)-ethyl-2-oxiranylacetate with >99% enantiomeric excess and 46% isolated yield [1][2]. This compares favorably to alternative chemical resolution methods, such as hydrolytic kinetic resolution catalyzed by chiral (salen) Co(III) complexes, which achieve >99% ee but only 45.6% yield [1], and enzymatic resolution using steapsin (porcine pancreas lipase), which yields only 95% ee and 33-38% yield [1]. The A. baumannii biocatalytic route provides a combination of highest enantiopurity and competitive yield without the need for expensive chiral catalysts or low-temperature reaction conditions.

Biocatalysis Kinetic Resolution Epoxide Hydrolase

Commercial Purity Specification: Minimum 95% for Research-Grade Material

Commercially available Ethyl (R)-2-oxiranylacetate from reputable suppliers is specified at a minimum purity of 95% . In contrast, the (S)-enantiomer (CAS 112083-63-3) is offered by some vendors at 97% purity . However, the critical differentiator for chiral procurement is not the absolute purity percentage but the enantiomeric excess (ee). The (R)-enantiomer is consistently documented to be obtainable in >99% ee via optimized biocatalytic resolution [1], whereas the (S)-enantiomer may be produced via different routes with variable ee specifications. Researchers requiring high stereochemical fidelity should verify the ee specification on the certificate of analysis rather than relying solely on the chemical purity percentage.

Quality Control Purity Analysis Chiral Building Block

Pharmaceutical Intermediates Derived from Ethyl (R)-2-oxiranylacetate vs. (S)-Enantiomer

The (R)-enantiomer is the direct precursor to (R)-carnitine (vitamin Bt), an agent for treating congestive heart failure and arrhythmia, and to (R)-GABOB, a neuromediator with antiepileptic activity [1]. In contrast, the (S)-enantiomer is required for the synthesis of atorvastatin (Lipitor®) and the AIDS drug Agenerase® [1]. This strict stereochemical divergence means that substituting one enantiomer for the other would yield the inactive stereoisomer of the target drug, which is therapeutically ineffective. The (R)-enantiomer also serves as a C4 chiral synthon for the preparation of ethyl (R)-4-chloro-3-hydroxybutyrate and (R)-4-hydroxy-2-pyrrolidone [1].

Pharmaceutical Synthesis Chiral Synthon Asymmetric Synthesis

Optimal Application Scenarios for Ethyl (R)-2-oxiranylacetate (CAS 112083-64-4) Based on Quantitative Evidence


Synthesis of (R)-Carnitine (Vitamin Bt) and (R)-GABOB

Ethyl (R)-2-oxiranylacetate is the established chiral precursor for the synthesis of (R)-carnitine, an essential cofactor in fatty acid metabolism used clinically for congestive heart failure and arrhythmia, and for (R)-GABOB, an antiepileptic and antihypertensive neuromediator [1]. The >99% enantiomeric excess achievable via biocatalytic resolution ensures that the resulting drug substance meets the stringent stereochemical purity requirements of pharmaceutical regulatory agencies.

Asymmetric Synthesis of C4 Chiral Building Blocks

As a C4 chiral synthon, Ethyl (R)-2-oxiranylacetate undergoes stereospecific ring-opening reactions to afford enantiomerically pure (R)-4-chloro-3-hydroxybutyrate and (R)-4-hydroxy-2-pyrrolidone [1]. These intermediates are valuable for constructing more complex chiral molecules in medicinal chemistry and natural product synthesis. The compound's terminal epoxide and ester functionalities provide orthogonal handles for further derivatization.

Enantioselective Biocatalysis Research and Process Development

The documented use of Acinetobacter baumannii epoxide hydrolase to achieve >99% ee and 46% yield in the kinetic resolution of racemic ethyl 2-oxiranylacetate makes this compound a benchmark substrate for evaluating novel epoxide hydrolases and optimizing biocatalytic resolution processes [1][2]. Researchers developing new biocatalytic routes to chiral epoxides can use this established protocol as a performance baseline.

Quality Control and Chiral Purity Verification

Given that commercial (R)-ethyl-2-oxiranylacetate is specified at a minimum chemical purity of 95% , but enantiomeric purity is the critical parameter, laboratories engaged in pharmaceutical development should implement chiral GC or HPLC methods to verify >99% ee upon receipt. This ensures that the material meets the stereochemical requirements of downstream asymmetric transformations and avoids costly synthetic failures due to enantiomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (R)-2-oxiranylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.